molecular formula C13H22N2 B1669883 Dicyclohexylcarbodiimide CAS No. 538-75-0

Dicyclohexylcarbodiimide

Cat. No.: B1669883
CAS No.: 538-75-0
M. Wt: 206.33 g/mol
InChI Key: QOSSAOTZNIDXMA-UHFFFAOYSA-N
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Preparation Methods

Dicyclohexylcarbodiimide can be synthesized through several methods:

Chemical Reactions Analysis

Dicyclohexylcarbodiimide is a versatile reagent that undergoes various chemical reactions:

Comparison with Similar Compounds

Dicyclohexylcarbodiimide is compared with other carbodiimides such as:

This compound’s unique properties, such as its high solubility in organic solvents and its effectiveness as a dehydrating agent, make it a valuable reagent in various chemical and biological applications.

Properties

InChI

InChI=1S/C13H22N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h12-13H,1-10H2
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InChI Key

QOSSAOTZNIDXMA-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)N=C=NC2CCCCC2
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Molecular Formula

C13H22N2
Record name N,N'-DICYCLOHEXYLCARBODIIMIDE
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DSSTOX Substance ID

DTXSID1023817
Record name Dicyclohexylcarbodiimide
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Molecular Weight

206.33 g/mol
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Physical Description

N,n'-dicyclohexylcarbodiimide is a white crystalline solid with a heavy sweet odor. (NTP, 1992), Liquid, White solid with a sweet odor; [Hawley] White melt; mp = 33-36 deg C; [MSDSonline]
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Record name Cyclohexanamine, N,N'-methanetetraylbis-
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Boiling Point

252 to 255 °F at 6 mmHg (NTP, 1992), BP: 154-156 °C at 11 mm Hg
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Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
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Solubility

Reaction (NTP, 1992), Moisture sensitive, reacts with water, Soluble in organic solvents
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Vapor Pressure

VP: 0.5 mm Hg at 98-100 °C, 2 mm Hg at 138-140 °C, 11 mm Hg at 154-156 °C
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Mechanism of Action

The molecular mechanism of the electroneutral organic cation/H+ antiporter in renal brush border membrane vesicles was studied utilizing the prototypic organic cation N1-methylnicotinamide. The hydrophobic carbodiimide, N,N'-dicyclohexylcarbodiimide (DCCD), inactivated organic cation transport irreversibly with an IC50 of 2.6 microM at pH 7.5 and 40 nM at pH 6.0. On the other hand, the hydrophilic reagents, 1-ethyl-3-[3-(dimethylamino)-propyl]carbodiimide and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, did not affect organic cation transport. Substrate did not affect the rate of the DCCD inactivation which followed pseudo-first-order-kinetics. A double logarithmic plot of the apparent rate constants vs. the DCCD concentration gave a straight line with a slope of 0.8. The data are consistent with a simple bimolecular reaction mechanism and imply that one molecule of DCCD inactivates one carboxylate group per active transport unit and that the carboxylate group is critical for transport., The hydrophobic carbodiimide dicyclohexylcarbodiimide (DCCD) has been shown to inhibit the catalytic (C) subunit of adenosine cyclic 3',5'-phosphate dependent protein kinase (EC 2.7.1.3) in a time-dependent, irreversible manner. The rate of inactivation was first order and showed saturation kinetics with an apparent Ki of 60 microM. Magnesium adenosine 5'-triphosphate (MgATP) was capable of protecting against this inhibition, whereas neither a synthetic peptide substrate nor histone afforded protection. Mg alone afforded some protection. When the catalytic subunit was aggregated with the regulatory subunit in the holoenzyme complex, no inhibition was observed. The inhibition was enhanced at low pH, suggesting that a carboxylic acid group was the target for interaction with DCCD. On the basis of the protection studies, it is most likely that this carboxylic acid group is associated with the MgATP binding site, perhaps serving as a ligand for the metal. Efforts to identify the site that was modified by DCCD included (1) modification with [14C]DCCD, (2) modification by DCCD in the presence of [3H]aniline, and (3) modification with DCCD and [14C]glycine ethyl ester. In no case was radioactivity incorporated into the protein, suggesting that the irreversible inhibition was due to an intramolecular cross-link between a reactive carboxylic acid group and a nearby amino group. Differential peptide mapping identified a single peptide that was consistently lost as a consequence of DCCD inhibition. This peptide (residues 166-189) contained four carboxylic acid residues as well as an internal Lys., Dicyclohexylcarbodiimide (DCCD) specifically inhibits the F1F0-H+-ATP synthase complex of Escherichia coli by covalently modifying a proteolipid subunit that is embedded in the membrane. Multiple copies of the DCCD-reactive protein, also known as subunit c, are found in the F1F0 complex. ..., A spontaneous mutant of Methanothermobacter thermautotrophicus resistant toward the ATP-synthase inhibitor N,N'-dicyclohexylcarbodiimide (DCCD) was isolated. DCCD normally inhibits methanogenic electron-transport-driven ATP synthesis, however, the DCCD-resistant strain exhibited methanogenesis in the presence of 300 micromol/L DCCD. Total ATP synthesis was shown to be higher in the mutant strain, both in the presence and absence of DCCD. These results suggested a modification in the ATP-synthesizing system of the mutant strain. Using Blue Native PAGE combined with MALDI TOF/TOF mass spectrometry, increased concentrations of both the A(1) and A(o) subcomplexes of the A(1)A(o)-type synthase were identified in the mutant strain. However, no alterations were found in the structural genes (atp) for the A(1)A(o) ATP synthase. The results imply that DCCD resistance is a consequence of increased A(1)A(o) ATP synthase expression, and suggest that genes involved in regulating synthase expression are responsible for DCCD resistance.
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Color/Form

Crystalline mass, White crystals, Colorless crystalline solid

CAS No.

538-75-0
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Melting Point

93 to 95 °F (NTP, 1992), 34.5 °C
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Synthesis routes and methods I

Procedure details

The subtitled compound was prepared substantially in accordance with the procedure detailed in Example 33, using 0.17 g (0.55 mmol) of S-2-N(t-butoxycarbonyl)amino-3-p-fluoro-phenylthio propanoic acid, 0.22 g (0.55 mmol) of the subtitled intermediate of Preparation 3B and 0.07 g (0.55 mmol) of HOBT.H2O, and 0.11 g (0.55 mmol) of DCC in 4 mL of tetrahydrofuran and 0.5 mL of dimethylformamide to provide 0.39 g of a white solid.
[Compound]
Name
S-2-N(t-butoxycarbonyl)amino-3-p-fluoro-phenylthio propanoic acid
Quantity
0.17 g
Type
reactant
Reaction Step One
[Compound]
Name
subtitled intermediate
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
3B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

The subtitled compound was prepared substantially in accordance with the procedure detailed in Example 33, using 0.41 g (0.12 mmol) of S-2-N(t-butoxycarbonyl)amino-3-naphth-2-ylthio propanoic acid, 0.47 g (0.12 mmol) of the subtitled intermediate of Preparation 3B and 0.16 g (0.12 mmol) of HOBT.H2O, and 0.24 g (0.12 mmol) of DCC in 8 mL of tetrahydrofuran and 0.5 mL of dimethylformamide to provide 0.86 g of crude material. This material was purified using flash chromatography (eluent of 10% methanol in methylene chloride) followed by flash chromatography (eluent of 3.5% methanol in methylene chloride) to provide 0.45 g of a white solid.
[Compound]
Name
S-2-N(t-butoxycarbonyl)amino-3-naphth-2-ylthio propanoic acid
Quantity
0.41 g
Type
reactant
Reaction Step One
[Compound]
Name
subtitled intermediate
Quantity
0.47 g
Type
reactant
Reaction Step One
[Compound]
Name
3B
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Reaction Step One
Name
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0.16 g
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0.5 mL
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8 mL
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Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

The synthesis of compounds with the general structure 27 is as follows. The boc-protected thiazolidine carboxylic acid 1 is converted to amino-ketones 26 with requisite grignard reagents 25 in the presence of oxalyl chloride. Final compounds 27 are obtained by a DCC-mediated coupling of 26 and 4 followed by deprotection of the P2 phenol. Final compounds were purified either by flash chromatography or preparative HPLC. Specific Method D
Name
boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino-ketones
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Type
reactant
Reaction Step Two
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Name
grignard reagents
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Synthesis routes and methods IV

Procedure details

By carrying out the esterification of the product of Example 62, with terbutanol in the presence of dicyclohexylcarbodiimide and 4-dimethylamino-pyridine as in Example 60, the expected product melting at 96°-97° C. with a Rf=0.32 (eluant: methylene chloride--acetone (98-2)) was obtained.
Name
product
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

In the case of maleinimide or N-hydroxysuccinimide derivatives of the cis-configured platinum(II)-complexes, the synthesis occurs in detail through the reaction of the corresponding amino compounds H2N—CH2CH2—NH—(CH2)n—X, (H2N—CH2)2CH—(CH2)n—X or H2N—CH2CH(NH2)—(CH2)n—X (general formulas I, II and III), wherein one or two of the primary or secondary amino groups has been protected with a BOC group (reaction with bis-tert.-butyloxy carbonyl anhydride) and X is —NH2 or —OH, with the acids or acid chlorides, listed in Step 1, of maleinimide or N-hydroxysuccinimide compounds of the general formulas V-X in a solvent, preferably THF or ethyl acetate, with the optional addition of a tertiary base, as a rule, Et3N, or with the optional addition of DMAP and a condensation agent, as a rule, DCC or CMC, to yield the corresponding BOC-protected maleinimide or hydroxysuccinimide derivatives which then are converted by means of trifluoroacetic acid or HCl in ether, THF or dioxan through cleavage-off of the BOC group into the corresponding trifluoroacetate or hydrochloride and finally through reaction with a tetrachloro-platinate(II) salt, preferably potassium tetrachloro-platinate(II), in water, salt buffers, DMF, DMF/water mixtures, THF/water mixtures or DMF/methanol mixtures, into the corresponding platinum(II)-complexes, wherein the coupling occurs via the terminal HO group as an ester bond or via the terminal H2N group as an acid amide bond, or through the reaction of the corresponding amino compounds H2N—CH2CH2—NH—(CH2)n—X, (H2N—CH2)2CH—(CH2)n—X or H2N—CH2CH(NH2)—(CH2)n—X (general formulas I, II and III), wherein one or two of the primary or secondary amino groups has been protected with a BOC group (reaction with bis-tert.-butyloxy carbonyl anhydride) and X is —NH2 or —OH, with compounds of the type HOOC—R—COCR* or ClOC—R—COCR* (R is an aliphatic carbon chain with 1-6 carbon atoms or a substituted or unsubstituted phenylene group, and R* is H, phenyl, alkyl with 1-6 carbon atoms) in a solvent, preferably THF or ethyl acetate, with the optional addition of a tertiary base, as a rule, Et3N, or with the optional addition of DMAP and a condensation agent, as a rule, DCC or CMC, to yield the corresponding BOC-protected maleinimide or hydroxysuccinimide derivatives which now have a further carbonyl function which, in the following, are reacted with the amines, acid hydrazides or hydrazines, listed in Step 1, of the maleinimide or N-hydroxysuccinimide compounds in a solvent, preferably DMF, methanol or ethanol, with the addition of acid, as a rule, toluene-p-sulfonic acid or trifluoroacetic acid, to yield the corresponding imine, carboxylhydrazone or hydrazone derivatives, which then again are converted by means of trifluoroacetic acid or HCl in ether, THF or dioxan through cleavage-off of the BOC group into the corresponding trifluoroacetate or hydrochloride and finally through reaction with a tetrachloro-platinate(II) salt, preferably potassium tetrachloro-platinate(II), in water, salt buffers, DMF, DMF/water mixtures, THF/water mixtures or DMF/methanol mixtures, into the corresponding platinum(II)-complexes, or through the reaction of the corresponding amino compounds H2N—CH2CH2—NH—(CH2)n—X, (H2N—CH2)2CH—(CH2)n—X or H2N—CH2CH(NH2)—(CH2)n—X (general formulas I, II and III), wherein one or two of the primary or secondary amino groups has been protected with a BOC group (reaction with bis-tert.-butyloxy carbonyl anhydride) and X is COOH or this carbonyl group was converted using acid halogenation reagents such as thionyl chloride or oxalyl chloride into the acid chloride, with compounds of the type HOR—COCR* or H2N—R—COCR* (R is an aliphatic carbon chain with 1-6 carbon atoms or a substituted or unsubstituted phenylene group, and R* is H, phenyl, alkyl with 1-6 carbon atoms) in a solvent, preferably THF or ethyl acetate, with the optional addition of a tertiary base, as a rule, Et3N, or with the optional addition of DMAP and a condensation agent, as a rule, DCC or CMC, to yield the corresponding BOC-protected maleinimide or hydroxysuccinimide derivatives which now have a further carbonyl function which, in the following, are reacted with the amines, acid hydrazides or hydrazines, listed in Step 1, of the maleinimide or N-hydroxysuccinimide compounds in a solvent, preferably DMF, methanol or ethanol, with the addition of acid, as a rule, toluene-p-sulfonic acid or trifluoroacetic acid, to yield the corresponding imine, carboxylhydrazone or hydrazone derivatives, which then again are converted by means of trifluoroacetic acid or HCl in ether, THF or dioxan through cleavage-off of the BOC group into the corresponding trifluoroacetate or hydrochloride and finally through reaction with a tetrachloro-platinate(II) salt, preferably potassium tetrachloro-platinate(II), in water, salt buffers, DMF, DMF/water mixtures, THF/water mixtures or DMF/methanol mixtures, into the corresponding platinum(II)-complexes.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dicyclohexylcarbodiimide
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Dicyclohexylcarbodiimide
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Q & A

    A: Dicyclohexylcarbodiimide primarily targets the proton-conducting pathway of the F0F1-ATP synthase complex, a crucial enzyme involved in ATP synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

    A: this compound binds covalently to a specific glutamyl residue within the proteolipid subunit (subunit c) of the F0 complex. This subunit forms part of the proton channel, and its modification by this compound disrupts proton translocation, thereby inhibiting ATP synthesis. [, , , , , ]

    A: While this compound's primary target is F0F1-ATP synthase, research suggests it can interact with other membrane proteins, potentially impacting processes like potassium transport in mitochondria. [] Further research is needed to fully elucidate the range of this compound's interactions within biological systems.

        A: this compound acts as a coupling agent in peptide synthesis, facilitating the formation of amide bonds between amino acids. [, ] It activates the carboxyl group of one amino acid, allowing it to react with the amino group of another amino acid to form a peptide bond.

            A: The provided research papers do not elaborate on specific formulation strategies for this compound. Given its hydrophobic nature, it is likely dissolved in organic solvents like dimethyl sulfoxide for in vitro studies. [] Further research would be needed to explore potential formulations for in vivo applications.

                    A: Research indicates that this compound exhibits toxicity in animal models upon dermal exposure. [] A study using rats, mice, and genetically modified mice demonstrated dose-dependent mortality and various skin lesions. [] Notably, the study in female Tg.AC hemizygous mice showed a dose-related increase in squamous cell papilloma of the skin at the application site. []

                        A: Radiolabeling studies using [14C]this compound have been instrumental in identifying the specific binding site of the compound within the F0 complex. [, ] These studies involve treating purified F0F1-ATP synthase or membrane preparations with radiolabeled this compound, followed by separation and analysis of protein components using techniques like SDS-PAGE and autoradiography.

                              A: The use of this compound has been instrumental in dissecting the mechanism of F0F1-ATP synthase, a fundamental enzyme responsible for ATP synthesis in all living organisms. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting this enzyme, researchers have been able to gain insights into the role of proton gradients in driving ATP synthesis and other energy-dependent processes within cells.

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                            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.